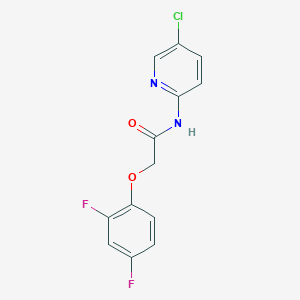
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been investigated for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide binds to the ATP-binding site of JAK3 and prevents its activation by cytokine receptors. This leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the JAK-STAT pathway results in the suppression of immune responses, including T cell activation and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve the symptoms and reduce the disease activity of rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments are its selectivity for JAK3 and its potent immunosuppressive effects. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide can be used to study the role of JAK3 in immune responses and hematopoiesis. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide are its potential off-target effects and the lack of specificity for JAK3 at high concentrations.
Future Directions
For the research of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. The potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease, should also be explored. Furthermore, the role of JAK3 in cancer and hematological malignancies should be investigated, as JAK3 has been implicated in the pathogenesis of some types of leukemia and lymphoma.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2,4-difluorophenoxy)acetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the pyridine ring. The final step involves the amidation of the pyridine with ammonia or an amine derivative.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide selectively inhibits JAK3 and to a lesser extent, JAK1, JAK2, and TYK2. Inhibition of JAK3 blocks the signaling of cytokines such as interleukin-2 (IL-2), which is important for T cell activation and proliferation. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRGXYQJOROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)
![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)